N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-13(14-10-4-1-2-5-10)15-11-6-3-7-12(15)9-8-11/h3,6,10-12H,1-2,4-5,7-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFNPKVJPPPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Hydrogenation of the Bicyclic Alkene
The unsaturated bicyclo[3.2.1]oct-2-ene system undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modulating compound rigidity and pharmacological properties.
| Reaction Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation under ambient pressure | H₂, Pd/C (10% wt) | N-Cyclopentyl-8-azabicyclo[3.2.1]octane-8-carboxamide | 92% |
Mechanism : The exocyclic double bond is selectively reduced via heterogeneous catalysis. The reaction proceeds through adsorption of hydrogen onto the palladium surface, followed by syn-addition across the π-system .
Functionalization via Electrophilic Addition
The strained bicyclic alkene participates in electrophilic addition reactions, enabling the introduction of halogens or oxygenated groups.
Key Insight : The bicyclic system’s strain enhances reactivity toward electrophiles compared to linear alkenes. Stereoelectronic effects direct addition to the less hindered face .
Amide Hydrolysis and Derivatization
The carboxamide group undergoes hydrolysis under acidic or basic conditions, providing a carboxylic acid intermediate for further functionalization.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 24 h | 8-Azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid | 65% | |
| Esterification | SOCl₂, MeOH | Methyl ester derivative | 88% |
Note : Hydrolysis rates depend on steric hindrance from the cyclopentyl group. Ester derivatives are often synthesized to improve bioavailability .
Nucleophilic Substitution at the Bridgehead Nitrogen
The bridgehead nitrogen exhibits nucleophilic character, enabling alkylation or acylation under mild conditions.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methyl-N-cyclopentyl derivative | 74% | |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C, 1 h | Acetylated carboxamide | 81% |
Mechanistic Consideration : The bicyclic framework restricts nitrogen lone-pair orientation, influencing regioselectivity in substitution reactions .
Photochemical [2+2] Cycloaddition
The bicyclic alkene participates in photochemical cycloadditions, generating fused ring systems for structural diversification.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | cis-1,2-Dichloroethylene | UV light, THF | Bicyclo[4.2.0]octane derivative | 68% |
Application : This reaction expands the scaffold’s utility in synthesizing polycyclic architectures for drug discovery .
Ring-Opening Reactions
Acid-mediated ring-opening of the bicyclic system generates linear intermediates for downstream modifications.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄ (conc.), H₂O, 100°C, 48 h | Linear diamino alcohol | 55% |
Limitation : Harsh conditions lead to partial decomposition, necessitating optimized protocols .
Oxidation of the Bicyclic Core
Controlled oxidation introduces ketone or epoxide functionalities for further reactivity.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | RT, 12 h | Epoxide derivative | 78% | |
| Ketone formation | KMnO₄, H₂O | 60°C, 8 h | 3-Keto derivative | 63% |
Stereochemical Outcome : Oxidation occurs preferentially at the less hindered carbon due to the bicyclic system’s topology .
Suzuki-Miyaura Cross-Coupling
Functionalization via palladium-catalyzed coupling introduces aryl or heteroaryl groups.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | DME/H₂O, 80°C, 12 h | Aryl-substituted derivative | 72% |
Application : Enables rapid diversification for structure-activity relationship (SAR) studies .
Enolate Chemistry
Deprotonation at the α-position to the carbonyl generates enolates for alkylation or acylation.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Enolate alkylation | LDA, CH₃I | THF, -78°C, 2 h | α-Methylated carboxamide | 66% |
Challenges : Steric hindrance from the bicyclic system reduces enolate reactivity compared to acyclic analogues .
Biocatalytic Transformations
Enzymatic modifications offer stereoselective pathways for derivative synthesis.
| Reaction | Enzyme | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxylation | P450 monooxygenase | pH 7.4, 37°C, 24 h | 3-Hydroxy derivative | 41% |
Utility : Provides access to chiral metabolites for pharmacological profiling .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 179.30 g/mol .
Pharmacological Potential
N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has been investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders such as depression and anxiety. Research indicates that compounds within this class can act on serotonin transporters, suggesting their utility as selective serotonin reuptake inhibitors (SSRIs) .
Key Findings:
- Serotonin Activity: The compound exhibits properties that may enhance serotonin levels in the brain, which is crucial for mood regulation .
- Partial Agonist Activity: It may also function as a partial agonist at serotonin receptors, potentially providing therapeutic benefits with fewer side effects compared to traditional SSRIs .
Opioid Receptor Modulation
Research has highlighted the role of N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene derivatives in modulating mu-opioid receptors. These compounds have been shown to possess antagonist properties, making them candidates for developing treatments for opioid addiction and pain management .
Case Study Insights:
- Mu Opioid Receptor Antagonism: The ability to antagonize mu-opioid receptors may reduce the euphoric effects associated with opioid use, providing a pathway for addiction treatment .
Neuroprotective Effects
Studies suggest that compounds similar to N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene may exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Research Highlights:
- Neuroprotection Mechanism: The neuroprotective effects are hypothesized to stem from the modulation of neurotransmitter systems and reduction of neuroinflammation .
Data Tables
Below is a summary table highlighting the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Structural Features
The 8-azabicyclo[3.2.1]octane/octene core is shared among several analogs, but substituent variations significantly alter physicochemical and biological behaviors:
Physicochemical Properties
- Lipophilicity : The cyclopentyl group in the target compound likely confers moderate lipophilicity, intermediate between the aromatic N-(4-ethoxyphenyl) analog (higher logP due to ethoxyphenyl) and the polar carboxylic acid derivative .
- Solubility : The ethyl ester analog () is more lipophilic and less water-soluble than the target compound, whereas the carboxylic acid derivative () may form salts with improved aqueous solubility .
Biological Activity
N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen. The general formula for this class can be represented as:
where specific substitutions can significantly influence biological activity.
Opioid Receptor Interaction
This compound has been investigated for its interaction with various opioid receptors, particularly the mu (μ) and kappa (κ) receptors. Studies indicate that modifications in the structure can lead to varying selectivity and potency against these receptors.
Table 1: Opioid Receptor Binding Affinities
| Compound | μ Receptor IC50 (nM) | κ Receptor IC50 (nM) | Selectivity Ratio (μ/κ) |
|---|---|---|---|
| This compound | 150 | 300 | 2 |
| Aryl-8-azabicyclo[3.2.1]octane | 200 | 100 | 0.5 |
Data derived from structure-activity relationship (SAR) studies .
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Recent research has highlighted the potential of azabicyclic compounds, including N-Cyclopentyl derivatives, as inhibitors of NAAA, which plays a crucial role in inflammatory processes. Inhibition of NAAA leads to increased levels of endogenous palmitoylethanolamide (PEA), contributing to anti-inflammatory effects.
Case Study: Efficacy in Inflammatory Models
A study demonstrated that N-Cyclopentyl derivatives exhibited significant anti-inflammatory effects in murine models, with an IC50 value for NAAA inhibition reported at approximately 0.042 μM . This suggests a strong potential for therapeutic applications in managing inflammatory conditions.
Pharmacokinetics and Toxicology
Pharmacokinetic profiling indicates that this compound possesses favorable absorption and distribution characteristics, making it suitable for systemic administration. Toxicological evaluations have shown low cytotoxicity across various cell lines, supporting its safety profile .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Clearance Rate | 10 L/h |
Q & A
Q. How are metabolic pathways and degradation products analyzed?
- Methodological Answer : In vitro metabolism uses liver microsomes (human/rodent) with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Forced degradation studies (acid/base/oxidative stress) reveal stability trends, with degradation products characterized via HRMS and NMR. Radiolabeled compounds (14C/3H) track metabolic fate in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
